2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that combines the structural features of dibenzofuran and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of dibenzofuran to obtain 8-bromodibenzofuran, followed by a series of coupling reactions to introduce the triazine moiety.
Bromination of Dibenzofuran: Dibenzofuran is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as zirconium chloride in N,N-dimethylformamide (DMF) at 70°C.
Coupling Reactions: The brominated intermediate is then subjected to coupling reactions with appropriate reagents to form the final triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the dibenzofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted dibenzofuran derivatives, while oxidation and reduction can modify the triazine moiety.
Scientific Research Applications
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Medicinal Chemistry: It serves as a scaffold for the design of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromodibenzofuran: Similar in structure but lacks the triazine moiety.
2-Bromodibenzofuran: Another brominated dibenzofuran derivative with different substitution patterns.
8-Bromodibenzo[b,d]furan-2-carbonitrile: Contains a nitrile group instead of the triazine moiety.
Uniqueness
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the dibenzofuran and triazine structures, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C27H16BrN3O |
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Molecular Weight |
478.3 g/mol |
IUPAC Name |
2-(8-bromodibenzofuran-4-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H |
InChI Key |
RVZVSJCDYHXCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC4=C3OC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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